molecular formula C18H18O4 B5426208 (2E)-1-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one

(2E)-1-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one

Cat. No.: B5426208
M. Wt: 298.3 g/mol
InChI Key: BRUPFIAANJWNTN-VQHVLOKHSA-N
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Description

(2E)-1-(3,4-Dimethoxyphenyl)-3-(3-Methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by its α,β-unsaturated ketone backbone. The compound features 3,4-dimethoxyphenyl and 3-methoxyphenyl substituents, with the (2E) configuration indicating a trans arrangement around the double bond. The methoxy groups enhance lipophilicity and influence electronic properties, modulating interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

(E)-1-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-20-15-6-4-5-13(11-15)7-9-16(19)14-8-10-17(21-2)18(12-14)22-3/h4-12H,1-3H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUPFIAANJWNTN-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CC2=CC(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-1-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes two methoxy-substituted phenyl groups attached to a prop-2-en-1-one backbone. This article aims to synthesize current research findings regarding the biological activities of this compound, particularly focusing on its anticancer properties, effects on apoptosis, and potential mechanisms of action.

  • Molecular Formula : C18H18O4
  • Molecular Weight : 298.33 g/mol
  • CAS Number : 144309-49-9

Anticancer Activity

Chalcones, including this compound, have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (breast)5.0Induction of apoptosis via caspase activation
HCT116 (colon)4.5Cell cycle arrest in G1 phase
HeLa (cervical)6.0Inhibition of cell proliferation

Studies have demonstrated that the compound induces apoptosis in cancer cells through the activation of pro-apoptotic proteins such as Bax and Bak while downregulating anti-apoptotic proteins like Bcl-2 . This dual action promotes cell death in malignancies while sparing normal cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound effectively inhibits the proliferation of cancer cells by inducing cell cycle arrest. For example, it has been shown to halt cells in the G1 phase by decreasing cyclin D1 and CDK4 expression levels .
  • Induction of Apoptosis : The compound promotes apoptosis through mitochondrial pathways, leading to increased expression of caspases and pro-apoptotic factors while reducing anti-apoptotic signals .
  • Anti-inflammatory Effects : Chalcones have been noted for their anti-inflammatory properties, which may contribute to their anticancer efficacy by reducing tumor-promoting inflammation .

Study 1: Anticancer Efficacy in Breast Cancer

A study published in Nature demonstrated that this compound exhibited potent cytotoxicity against MDA-MB-231 breast cancer cells with an IC50 value of 5 µM. The researchers observed that the compound induced apoptosis through mitochondrial dysfunction and caspase activation pathways .

Study 2: Mechanistic Insights into Cell Cycle Arrest

In another investigation focused on colorectal cancer cells (HCT116), it was found that the compound caused significant cell cycle arrest at the G1 phase. This was associated with a marked decrease in cyclin D1 and CDK4 expression levels, suggesting a targeted mechanism for inhibiting cancer cell proliferation .

Scientific Research Applications

Basic Information

  • Molecular Formula : C18H18O4
  • Molecular Weight : 298.33 g/mol
  • CAS Number : 1021180-45-9

Structural Characteristics

Chalcones are characterized by their open-chain structure between two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The presence of methoxy groups enhances their lipophilicity and biological activity.

Synthesis of Bioactive Compounds

Chalcones like (2E)-1-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one are pivotal intermediates in the synthesis of flavonoids and other polyphenolic compounds. They can be synthesized through Claisen-Schmidt condensation reactions involving acetophenones and aldehydes under basic or acidic conditions.

Biological Activities

Numerous studies have documented the biological activities of chalcones, including:

  • Antioxidant Properties : Chalcones exhibit significant antioxidant activity, which is essential for mitigating oxidative stress-related diseases.
  • Anticancer Activity : Research indicates that this compound can induce apoptosis in various cancer cell lines, demonstrating potential as an anticancer agent. For instance, studies have shown that chalcones can inhibit cell proliferation and promote cell cycle arrest in cancer cells .
  • Antimicrobial Properties : The compound has shown efficacy against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects : Some studies suggest that chalcones may inhibit pro-inflammatory cytokines, indicating potential therapeutic roles in inflammatory diseases.

Pharmacological Studies

Recent pharmacological investigations have highlighted the potential of this compound in treating conditions such as diabetes and cardiovascular diseases due to its ability to modulate metabolic pathways and vascular functions.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited selective cytotoxicity against breast cancer cells. The mechanism was linked to the compound's ability to induce apoptosis through the mitochondrial pathway .

Case Study 2: Antioxidant Activity

In another study focusing on oxidative stress, researchers evaluated the antioxidant capacity of various chalcone derivatives, including this compound. Results indicated that it significantly reduced reactive oxygen species (ROS) levels in vitro, suggesting its potential use as a dietary supplement or therapeutic agent for oxidative stress-related conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and number of methoxy groups significantly alter biological activity and chemical reactivity. Below is a comparison with key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Substituents Molecular Formula Key Activities Distinct Features
(2E)-1-(3,4-Dimethoxyphenyl)-3-(3-Methoxyphenyl)prop-2-en-1-one 3,4-Dimethoxyphenyl (A-ring), 3-Methoxyphenyl (B-ring) C₁₈H₁₈O₄ Antioxidant, Anti-inflammatory (predicted) Synergistic electron-donating effects from three methoxy groups enhance stability and binding affinity .
(2E)-3-(4-Chlorophenyl)-1-(3,4-Dimethoxyphenyl)prop-2-en-1-one 3,4-Dimethoxyphenyl (A-ring), 4-Chlorophenyl (B-ring) C₁₇H₁₅ClO₃ Antimicrobial, Anticancer Chlorine’s electron-withdrawing effect increases reactivity as a Michael acceptor, improving antimicrobial activity.
(2E)-1-(3-Chlorophenyl)-3-(2,5-Dimethoxyphenyl)prop-2-en-1-one 3-Chlorophenyl (A-ring), 2,5-Dimethoxyphenyl (B-ring) C₁₇H₁₅ClO₃ Anticancer, Anti-inflammatory Meta-chloro and para-methoxy groups create a polarized structure, enhancing interactions with hydrophobic enzyme pockets.
(2E)-3-(2,4-Dimethoxyphenyl)-1-(3-Methylphenyl)prop-2-en-1-one 2,4-Dimethoxyphenyl (A-ring), 3-Methylphenyl (B-ring) C₁₈H₁₈O₃ Antioxidant, Radioprotective Methyl group increases steric bulk, reducing reactivity but improving membrane permeability.
(2E)-1-(Biphenyl-4-yl)-3-(3,4-Dimethoxyphenyl)prop-2-en-1-one Biphenyl-4-yl (A-ring), 3,4-Dimethoxyphenyl (B-ring) C₂₃H₂₀O₃ Radioprotective, Antimicrobial Biphenyl group enhances π-π stacking with DNA or proteins, improving radioprotective efficacy.

Key Research Findings

  • The target compound’s three methoxy groups confer higher thermal stability (predicted melting point ~160–165°C) compared to methyl- or chloro-substituted analogs .
  • Radioprotective effects are prominent in biphenyl-substituted chalcones (e.g., ), but the target compound’s simpler structure may offer better synthetic accessibility .

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